Cyclosporin C Cyclosporin C Cyclosporin C is a broad-spectrum antifungal agent against filamentous phytopathogenic fungi but no activity against bacteria or yeasts.
Brand Name: Vulcanchem
CAS No.: 59787-61-0
VCID: VC0524747
InChI: InChI=1S/C62H111N11O13/c1-25-26-27-39(14)52(76)51-56(80)66-49(42(17)74)60(84)67(18)32-47(75)68(19)43(28-33(2)3)55(79)65-48(37(10)11)61(85)69(20)44(29-34(4)5)54(78)63-40(15)53(77)64-41(16)57(81)70(21)45(30-35(6)7)58(82)71(22)46(31-36(8)9)59(83)72(23)50(38(12)13)62(86)73(51)24/h25-26,33-46,48-52,74,76H,27-32H2,1-24H3,(H,63,78)(H,64,77)(H,65,79)(H,66,80)/b26-25+/t39-,40+,41-,42-,43+,44+,45+,46+,48+,49+,50+,51+,52-/m1/s1
SMILES: CC=CCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)O)O
Molecular Formula: C62H111N11O13
Molecular Weight: 1218.6 g/mol

Cyclosporin C

CAS No.: 59787-61-0

Inhibitors

VCID: VC0524747

Molecular Formula: C62H111N11O13

Molecular Weight: 1218.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Cyclosporin C - 59787-61-0

CAS No. 59787-61-0
Product Name Cyclosporin C
Molecular Formula C62H111N11O13
Molecular Weight 1218.6 g/mol
IUPAC Name (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-[(1R)-1-hydroxyethyl]-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Standard InChI InChI=1S/C62H111N11O13/c1-25-26-27-39(14)52(76)51-56(80)66-49(42(17)74)60(84)67(18)32-47(75)68(19)43(28-33(2)3)55(79)65-48(37(10)11)61(85)69(20)44(29-34(4)5)54(78)63-40(15)53(77)64-41(16)57(81)70(21)45(30-35(6)7)58(82)71(22)46(31-36(8)9)59(83)72(23)50(38(12)13)62(86)73(51)24/h25-26,33-46,48-52,74,76H,27-32H2,1-24H3,(H,63,78)(H,64,77)(H,65,79)(H,66,80)/b26-25+/t39-,40+,41-,42-,43+,44+,45+,46+,48+,49+,50+,51+,52-/m1/s1
Standard InChIKey JTOKYIBTLUQVQV-QRVTZXGZSA-N
Isomeric SMILES C/C=C/C[C@@H](C)[C@H]([C@H]1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)[C@@H](C)O)O
SMILES CC=CCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)O)O
Canonical SMILES CC=CCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)O)O
Appearance Solid powder
Description Cyclosporin C is a broad-spectrum antifungal agent against filamentous phytopathogenic fungi but no activity against bacteria or yeasts.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 7-threonine-cyclosporin A
cyclosporin C
Reference 1: Xu L, Li Y, Biggins JB, Bowman BR, Verdine GL, Gloer JB, Alspaugh JA, Bills GF. Identification of cyclosporin C from Amphichorda felina using a Cryptococcus neoformans differential temperature sensitivity assay. Appl Microbiol Biotechnol. 2018 Mar;102(5):2337-2350. doi: 10.1007/s00253-018-8792-0. Epub 2018 Feb 2. PubMed PMID: 29396588.
2: Iijima K, Sako M, Oba MS, Ito S, Hataya H, Tanaka R, Ohwada Y, Kamei K, Ishikura K, Yata N, Nozu K, Honda M, Nakamura H, Nagata M, Ohashi Y, Nakanishi K, Yoshikawa N; Japanese Study Group of Kidney Disease in Children. Cyclosporine C2 monitoring for the treatment of frequently relapsing nephrotic syndrome in children: a multicenter randomized phase II trial. Clin J Am Soc Nephrol. 2014 Feb;9(2):271-8. doi: 10.2215/CJN.13071212. Epub 2013 Nov 21. PubMed PMID: 24262503; PubMed Central PMCID: PMC3913253.
3: Freitas-Silva O, de Lourdes M, de Souza M, Venãncio A. Tracing fungi secondary metabolites in Brazil nuts using LC-MS/MS. Drug Metab Lett. 2011 Aug;5(3):150-5. PubMed PMID: 21722090.
4: Jiao Z, Shi XJ, Li ZD, Zhong MK. Population pharmacokinetics of sirolimus in de novo Chinese adult renal transplant patients. Br J Clin Pharmacol. 2009 Jul;68(1):47-60. doi: 10.1111/j.1365-2125.2009.03392.x. PubMed PMID: 19660003; PubMed Central PMCID: PMC2732940.
5: Bibikova MV, Darkhanova TA, Spiridonova IA, Danilenko AN, Katlinskiĭ AV. [Complex of cyclosporins produced by Tolypocladium inflatum isolated from soil sample from Buriatiia]. Antibiot Khimioter. 2009;54(9-10):6-9. Russian. PubMed PMID: 20415255.
6: Li E, Li Y. [Effect of P-glycoprotein on the absorption of buagafuran in rat intestinal lumen]. Yao Xue Xue Bao. 2008 Apr;43(4):361-5. Chinese. PubMed PMID: 18664196.
7: Li AC, Li Y, Guirguis MS, Caldwell RG, Shou WZ. Advantages of using tetrahydrofuran-water as mobile phases in the quantitation of cyclosporin A in monkey and rat plasma by liquid chromatography-tandem mass spectrometry. J Pharm Biomed Anal. 2007 Jan 4;43(1):277-84. Epub 2006 Aug 2. PubMed PMID: 16887315.
8: Stoves J, Newstead CG, Baczkowski AJ, Owens G, Paraoan M, Hammad AQ. A randomized controlled trial of immunosuppression conversion for the treatment of chronic allograft nephropathy. Nephrol Dial Transplant. 2004 Aug;19(8):2113-20. Epub 2004 May 25. PubMed PMID: 15161956.
9: Sugiura Y, Sugita-Konishi Y, Kumagai S, Reiss E. Experimental murine hyalohyphomycosis with soil-derived isolates of Fusarium solani. Med Mycol. 2003 Jun;41(3):241-7. PubMed PMID: 12964716.
10: Ray JE, Keogh AM, McLachlan AJ, Akhlaghi F. Cyclosporin C(2) and C(0) concentration monitoring in stable, long-term heart transplant recipients receiving metabolic inhibitors. J Heart Lung Transplant. 2003 Jul;22(7):715-22. PubMed PMID: 12873538.
11: Hauptman HA, Langs DA. The phase problem in neutron crystallography. Acta Crystallogr A. 2003 May;59(Pt 3):250-4. Epub 2003 Apr 25. PubMed PMID: 12714776.
12: Therapondos G, Flapan AD, Dollinger MM, Garden OJ, Plevris JN, Hayes PC. Cardiac function after orthotopic liver transplantation and the effects of immunosuppression: a prospective randomized trial comparing cyclosporin (Neoral) and tacrolimus. Liver Transpl. 2002 Aug;8(8):690-700. PubMed PMID: 12149762.
13: Keller M, Wöhr T, Dumy P, Patiny L, Mutter M. Pseudoprolines (psiPro) in drug design: direct insertion of psiPro systems into cyclosporin C. Chemistry. 2000 Dec 1;6(23):4358-63. PubMed PMID: 11140965.
14: Liou JS, Chen CY, Chen JS, Faller DV. Oncogenic ras mediates apoptosis in response to protein kinase C inhibition through the generation of reactive oxygen species. J Biol Chem. 2000 Dec 15;275(50):39001-11. PubMed PMID: 10967125.
15: Nuzzi R, Cerruti A, Finazzo C. Cyclosporine C: a study of wound-healing modulation after trabeculectomy in rabbit. Acta Ophthalmol Scand Suppl. 1998;(227):48-9. PubMed PMID: 9972346.
16: Simpson J, Zhang Q, Ozaeta P, Aboleneen H. A specific method for the measurement of cyclosporin A in human whole blood by liquid chromatography-tandem mass spectrometry. Ther Drug Monit. 1998 Jun;20(3):294-300. PubMed PMID: 9631926.
17: Moussaïf M, Jacques P, Schaarwächter P, Budzikiewicz H, Thonart P. Cyclosporin C is the main antifungal compound produced by Acremonium luzulae. Appl Environ Microbiol. 1997 May;63(5):1739-43. PubMed PMID: 9143111; PubMed Central PMCID: PMC168471.
18: Campbell PI, al-Nasser IA. Renal insufficiency induced by cisplatin in rats is ameliorated by cyclosporin A. Toxicology. 1996 Nov 15;114(1):11-7. PubMed PMID: 8931756.
19: Tanaka K, Hirai M, Tanigawara Y, Yasuhara M, Hori R, Ueda K, Inui K. Effect of cyclosporin analogues and FK506 on transcellular transport of daunorubicin and vinblastine via P-glycoprotein. Pharm Res. 1996 Jul;13(7):1073-7. PubMed PMID: 8842048.
20: Hayashi K, Nishikawa M, Aramori I, Kiyoto S, Okuhara M. Tachykinin antagonists screening from microbial origin. J Antibiot (Tokyo). 1996 Jan;49(1):110-2. PubMed PMID: 8609076.
PubChem Compound 5287817
Last Modified Nov 11 2021
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